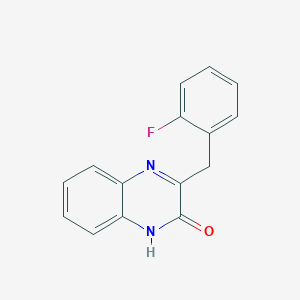

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Metal-Free C3-Alkoxycarbonylation

A study by Xie et al. (2019) reports a metal-free method for the preparation of quinoxaline-3-carbonyl compounds. This method is notable for its use of readily available carbazates and acyl hydrazines, with K2S2O8 as an oxidant, under mild conditions.

Visible-Light-Induced C–H/C–H Cross-Dehydrogenative-Coupling

Wei et al. (2018) developed a method for synthesizing 3-oxyalkylated quinoxalin-2(1H)-ones using Rose Bengal-catalyzed C–H/C–H cross-dehydrogenative-coupling with simple ethers under visible light at room temperature (Wei et al., 2018).

Ring Fission and Conversion to Hydrazino Derivatives

Cheeseman and Rafiq (1971) discovered that quinoxalin-2(1H)-one undergoes ring fission when treated with boiling aqueous hydrazine, leading to the formation of 2-methylbenzimidazole and o-phenylenediamine. Also, quinoxaline-2,3-(1H,4H)-dione and its derivatives are converted into 3-hydrazinoquinoxalin-2(1H)-ones under similar conditions (Cheeseman & Rafiq, 1971).

Synthesis and Cytotoxic Activities of Isatin Derivatives

Reddy et al. (2013) synthesized and characterized a series of isatin derivatives, including quinoxalines, and evaluated their cytotoxicity against various cancer cells. Some derivatives showed significant in vitro cytotoxic activities, particularly against HeLa cells (Reddy et al., 2013).

Photo-/Electrocatalytic Functionalization

Sun et al. (2021) reviewed recent developments in the photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones. This method covers various functionalizations including arylation, alkylation, amination, and more, offering an efficient approach for post-synthetic modification (Sun et al., 2021).

Visible-Light Irradiation Alkylation

Xiang‐Kui He et al. (2020) described a photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, using alkyl radical precursors and acetoxybenziodoxole as an electron acceptor. This method is compatible with various quinoxalin-2(1H)-ones and demonstrated success in functionalizing complex molecules (Xiang‐Kui He et al., 2020).

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-11-6-2-1-5-10(11)9-14-15(19)18-13-8-4-3-7-12(13)17-14/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQQSSIDOYGPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3NC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorobenzyl)quinoxalin-2(1H)-one | |

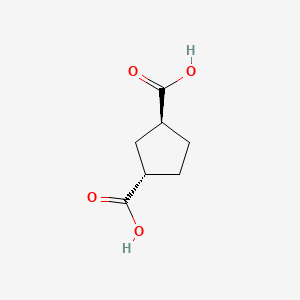

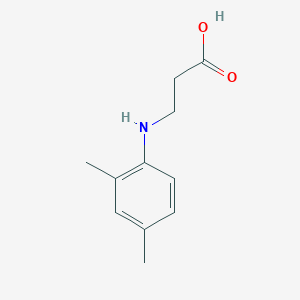

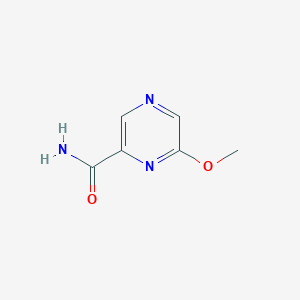

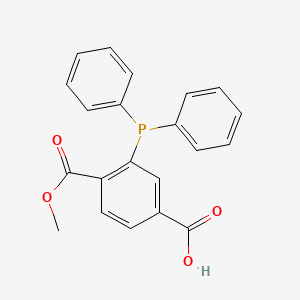

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

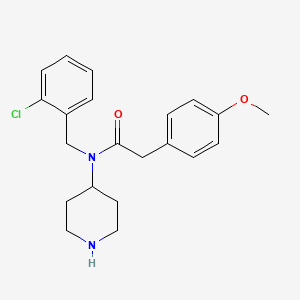

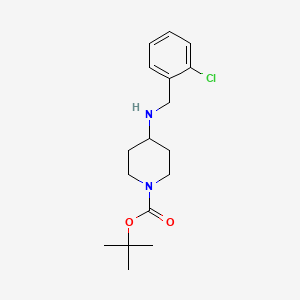

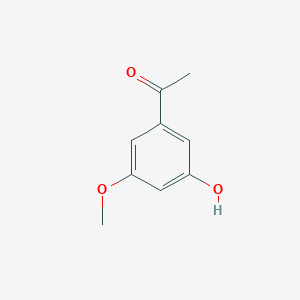

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3131900.png)